1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE
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Overview
Description
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carbonyl Group: The benzodioxole can be acylated using an appropriate acyl chloride in the presence of a base such as pyridine.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-methoxyphenylsulfenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYLPIPERIDINE: Lacks the methoxyphenylsulfenyl group.
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(PHENYLSULFANYL)PIPERIDINE: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE is unique due to the presence of both the methoxyphenylsulfenyl group and the benzodioxole moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-3-5-18(6-4-17)27-13-15-8-10-22(11-9-15)21(23)16-2-7-19-20(12-16)26-14-25-19/h2-7,12,15H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWDNKKMBVERDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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